molecular formula C23H19BrCl2N4O B11106828 2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311774-21-7

2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11106828
CAS No.: 311774-21-7
M. Wt: 518.2 g/mol
InChI Key: NYQYWBYEYCOSEO-UHFFFAOYSA-N
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Description

2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.

    Introduction of substituents: The bromopyridinyl and dichlorophenyl groups can be introduced through nucleophilic substitution reactions.

    Cyclization and functional group modifications: The final steps involve cyclization to form the hexahydroquinoline ring and introduction of the amino and carbonitrile groups.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the quinoline ring.

    Reduction: Reduction reactions can target the carbonyl group or the nitro groups if present.

    Substitution: The bromopyridinyl and dichlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological activities and mechanisms of action.

Medicine

In medicinal chemistry, such compounds are often explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor antagonists, or other bioactive molecules.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent derived from quinoline.

    Cinchonine: An alkaloid with antimalarial properties.

Uniqueness

The uniqueness of 2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific substituents and their positions on the quinoline core. These structural features may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

311774-21-7

Molecular Formula

C23H19BrCl2N4O

Molecular Weight

518.2 g/mol

IUPAC Name

2-amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H19BrCl2N4O/c1-23(2)8-17-21(18(31)9-23)20(14-5-4-13(25)7-16(14)26)15(10-27)22(28)30(17)19-6-3-12(24)11-29-19/h3-7,11,20H,8-9,28H2,1-2H3

InChI Key

NYQYWBYEYCOSEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=C(C=C3)Br)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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